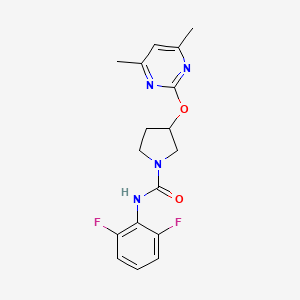

N-(2,6-difluorophenyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,6-difluorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N4O2/c1-10-8-11(2)21-16(20-10)25-12-6-7-23(9-12)17(24)22-15-13(18)4-3-5-14(15)19/h3-5,8,12H,6-7,9H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQQEBUNLJXXTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)NC3=C(C=CC=C3F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-difluorophenyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide (CAS Number: 2034295-47-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly as a selective phosphodiesterase-4 (PDE4) inhibitor. This article provides a detailed examination of its biological activity based on available research findings.

| Property | Value |

|---|---|

| Molecular Formula | C17H18F2N4O2 |

| Molecular Weight | 348.35 g/mol |

| CAS Number | 2034295-47-9 |

Biological Activity

PDE4 Inhibition

PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), which plays a crucial role in regulating inflammatory responses. Inhibition of PDE4 can lead to increased levels of cAMP, resulting in reduced activation of inflammatory cells such as eosinophils and neutrophils .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant inhibitory activity against PDE4. The IC50 values for this compound in enzyme assays are reported to be in the low nanomolar range, indicating potent activity .

In Vivo Efficacy

Animal models have demonstrated that this compound effectively reduces airway hyperreactivity and inflammation in conditions such as asthma. For instance, in ovalbumin-induced asthmatic mice, administration of the compound resulted in a dose-dependent decrease in airway resistance and eosinophil infiltration into lung tissue .

Case Studies

-

Asthma Model Study

In a study involving ovalbumin-sensitized mice, the administration of this compound led to: -

Neutrophilia Model Study

Another study assessed the effects of this compound on lipopolysaccharide-induced neutrophilia. Results indicated that treatment with the compound effectively diminished neutrophil counts and inflammatory markers in bronchoalveolar lavage fluid, suggesting its potential as an anti-inflammatory agent .

The mechanism by which this compound exerts its effects primarily involves the inhibition of PDE4. This leads to increased cAMP levels within cells, which can modulate various signaling pathways associated with inflammation and immune responses. The compound's structure allows it to selectively target PDE4 over other phosphodiesterases, enhancing its therapeutic profile for respiratory diseases .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine-Carboxamide Derivatives

Key Structural Differences :

- Pyrimidine Substituent Position : The target compound features a pyrimidin-2-yloxy group, while Compound C has a pyrimidin-4-yloxy substitution. This positional isomerism may influence molecular geometry and intermolecular interactions, such as hydrogen bonding or π-π stacking .

- Fluorination vs. Methylation: The 2,6-difluorophenyl group in the target compound contrasts with the 3,4-dimethylphenyl group in Compound C.

- Additional Functional Groups : Compound B incorporates a morpholine ring and a trifluoroethyl group, which may enhance solubility and metabolic stability, as suggested by its patent listing for solid-state formulations .

Physicochemical and Pharmacological Implications

- Metabolic Stability: Fluorine atoms are known to resist oxidative metabolism, suggesting the target compound may have a longer half-life than Compound C. In contrast, Compound B’s morpholine and hydroxypropan-2-yl groups could introduce sites for Phase I/II metabolism .

- Binding Interactions : The pyrimidin-2-yloxy group in the target compound may adopt a distinct orientation compared to the pyrimidin-4-yloxy group in Compound C, altering interactions with target proteins (e.g., kinases or GPCRs).

Patent and Application Contexts

- The trifluoroethyl group may contribute to enhanced target engagement .

- Compound C : Listed in chemical databases with a defined SMILES string but lacks patent or pharmacological data, limiting insights into its applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.